Higher Lipophilicity (XLogP3) Relative to Positional and Non-Halogenated Analogs
The target compound exhibits a higher computed lipophilicity (XLogP3 = 3.0) compared to its 4-bromophenyl (LogP = 2.88), non-halogenated phenyl (LogP = 2.11 to 2.69), and cyclopropane (LogP = 2.32) analogs. This difference can significantly impact membrane permeability, distribution, and clearance [1].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 1-(4-Bromophenyl)cyclobutanecarboxylic acid (LogP = 2.88) [2]; 1-Phenylcyclobutanecarboxylic acid (LogP = 2.11 to 2.69) ; 1-(3-Bromophenyl)cyclopropanecarboxylic acid (LogP = 2.32) [3]. |
| Quantified Difference | The target compound's XLogP3 is 0.12 units higher than the 4-bromo analog, 0.31 to 0.89 units higher than the non-halogenated analog, and 0.68 units higher than the cyclopropane analog. |
| Conditions | Computed/predicted values from PubChem (XLogP3) and other chemical databases (LogP). |
Why This Matters
Higher lipophilicity is a key determinant of in vivo behavior; even small differences in LogP can lead to significant changes in drug-like properties, making the 3-bromo substitution a distinct choice for optimizing a lead series.
- [1] PubChem. (2026). 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid - Computed Properties (XLogP3-AA). View Source
- [2] Chemsrc. (2018). 1-(4-Bromophenyl)cyclobutanecarboxylic acid - Properties (LogP). CAS 151157-49-2. View Source
- [3] Chemsrc. (2024). 1-(3-Bromophenyl)cyclopropanecarboxylic acid - Properties (LogP). CAS 124276-95-5. View Source
